![molecular formula C10H20Cl2N2O B2740004 1-[(3Ar,8as)-decahydropyrrolo[3,4-d]azepin-6-yl]ethan-1-one dihydrochloride CAS No. 1807920-10-0](/img/structure/B2740004.png)
1-[(3Ar,8as)-decahydropyrrolo[3,4-d]azepin-6-yl]ethan-1-one dihydrochloride
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Description
1-[(3Ar,8as)-decahydropyrrolo[3,4-d]azepin-6-yl]ethan-1-one dihydrochloride is a chemical compound that has been synthesized for scientific research purposes. This compound is a cyclic amine that is structurally similar to other psychoactive compounds, such as ketamine and phencyclidine.
Scientific Research Applications
Facile Preparation and Transformation of Azepines
Research has been conducted on the facile preparation of hexahydropyrrolo and related compounds, demonstrating methodologies for transforming chlorolactames into cyclopropylketimines and subsequently into cyclopropylketones. These compounds were further transformed into air-sensitive dihydropyrroles and dihydrofurans. Oxidation of these derivatives led to novel pyrrolo[3,2-e][1,4]diazepinedione derivatives and furo[1H][3,2-e][1,4]diazepinediones, showcasing the chemical versatility of azepine-based structures in synthetic organic chemistry (Funke, Es-Sayed, & de Meijere A, 2000).
Synthesis and Properties of Diazepinones
Another study focused on the synthesis and properties of 5,6-dihydrodipyrrolo[1,2-d;2′,1′-g][1,4]diazepin-11-one, revealing insights into electrophilic substitution-decarbonylation processes. This research highlights the structural and electronic characteristics of diazepinone derivatives, contributing to the understanding of their chemical behavior and potential applications in medicinal chemistry (Kathryn A. Johnston & H. Mcnab, 2009).
Crystal Engineering of Supramolecular Assemblies
The study of crystal engineering of supramolecular assemblies involving benzenetetracarboxylic acid and aza donor molecules provides insights into the formation of host-guest systems and molecular tapes. These findings contribute to the development of novel materials and have implications for the design of functional molecular architectures (K. Arora & V. Pedireddi, 2003).
Azirino and Pyrrolo-fused Dibenzazepines
Research on the efficient approach to azirino and pyrrolo-fused dibenzazepines explores synthetic methodologies for creating complex heterocyclic compounds. This work not only expands the toolkit for synthesizing azepino-fused heterocycles but also sheds light on the conformational behavior of these molecules, which is crucial for understanding their biological activities (A. Khlebnikov et al., 2011).
properties
IUPAC Name |
1-[(3aR,8aS)-2,3,3a,4,5,7,8,8a-octahydro-1H-pyrrolo[3,4-d]azepin-6-yl]ethanone;dihydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H18N2O.2ClH/c1-8(13)12-4-2-9-6-11-7-10(9)3-5-12;;/h9-11H,2-7H2,1H3;2*1H/t9-,10+;; |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SXFLXFZEMZCVJG-BUQWBUBUSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)N1CCC2CNCC2CC1.Cl.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)N1CC[C@@H]2CNC[C@@H]2CC1.Cl.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H20Cl2N2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
255.18 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-[(3Ar,8as)-decahydropyrrolo[3,4-d]azepin-6-yl]ethan-1-one dihydrochloride |
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